molecular formula C14H21F3N6O B14918114 2-(Piperazin-1-yl)-4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

2-(Piperazin-1-yl)-4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

Cat. No.: B14918114
M. Wt: 346.35 g/mol
InChI Key: GGALNTLGAZZKAF-UHFFFAOYSA-N
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Description

2-(1-Piperazinyl)-4-(1-piperidinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is a synthetic organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of piperazine, piperidine, and trifluoroethoxy groups attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperazinyl)-4-(1-piperidinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.

    Introduction of Piperazine and Piperidine Groups: The piperazine and piperidine groups can be introduced through nucleophilic substitution reactions, where the chlorine atoms on the triazine ring are replaced by piperazine and piperidine.

    Addition of Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through an etherification reaction, where an appropriate trifluoroethanol derivative reacts with the triazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperazinyl)-4-(1-piperidinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Piperazinyl)-4-(1-piperidinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Piperazinyl)-4-(1-piperidinyl)-1,3,5-triazine: Lacks the trifluoroethoxy group.

    2-(1-Piperazinyl)-4-(1-piperidinyl)-6-methoxy-1,3,5-triazine: Contains a methoxy group instead of a trifluoroethoxy group.

Uniqueness

The presence of the trifluoroethoxy group in 2-(1-Piperazinyl)-4-(1-piperidinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine may impart unique properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.

Properties

Molecular Formula

C14H21F3N6O

Molecular Weight

346.35 g/mol

IUPAC Name

2-piperazin-1-yl-4-piperidin-1-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

InChI

InChI=1S/C14H21F3N6O/c15-14(16,17)10-24-13-20-11(22-6-2-1-3-7-22)19-12(21-13)23-8-4-18-5-9-23/h18H,1-10H2

InChI Key

GGALNTLGAZZKAF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)OCC(F)(F)F)N3CCNCC3

Origin of Product

United States

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